6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is an intriguing organic compound, blending elements from the dihydroisoquinoline, triazole, and pyridine families. Known for its potential in various scientific fields, this compound combines sulfonyl and heterocyclic structures, making it a topic of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class , which has been associated with various biological activities, including anticancer and antimicrobial effects . .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been shown to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Given the broad range of activities associated with [1,2,4]triazolo[4,3-a]pyridine derivatives , it is likely that multiple pathways could be affected
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anticancer and antimicrobial activities of related [1,2,4]triazolo[4,3-a]pyridine compounds , it is possible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step reactions. A common route begins with the formation of the triazole and pyridine cores, followed by the incorporation of the dihydroisoquinolinyl and sulfonyl groups. Typical reaction conditions might include:
Solvents: : Dichloromethane, ethanol, or water.
Catalysts: : Palladium on carbon, triethylamine.
Temperatures: : Ranging from room temperature to reflux conditions.
Industrial Production Methods
Scaling up to industrial production requires optimization of yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl group can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: : Reduction can target the nitrogen atoms within the triazole or pyridine rings, altering their electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and anhydrides.
Major Products Formed
Depending on the reaction, major products can include:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alkanes.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one finds applications in various fields:
Chemistry: : As a building block in organic synthesis, enabling the development of complex molecular architectures.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for pharmacological properties such as anti-inflammatory, anticancer, or antiviral activities.
Industry: : Utilized in the production of specialty chemicals or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing triazoles and pyridines:
5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[3,4-a]pyridin-3(2H)-one: : A close relative with variations in the triazole-pyridine connectivity.
6-(3,4-Dihydroisoquinolin-2(1H)-ylthio)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: : Similar but with a thio group instead of sulfonyl.
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]oxazole-3(2H)-one: : Another analogue with an oxazole ring replacing the triazole.
Biological Activity
The compound 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1291486-86-6) is a member of the triazolo-pyridine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 330.36 g/mol
- Structure : The compound features a sulfonamide group linked to a triazole-pyridine moiety, which is believed to contribute to its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific enzyme targets. Notably, it has shown significant inhibition of the enzyme AKR1C3 , which is implicated in hormone metabolism and cancer progression.
Inhibition of AKR1C3
A study highlighted that compounds similar to this compound exhibit high selectivity for AKR1C3 over its isoform AKR1C2. The binding mode analysis revealed that the tetrahydroquinoline moiety effectively fits into the enzyme's active site, enhancing its inhibitory potency against cancer-related metabolic pathways .
Biological Activity Data
Case Studies and Research Findings
- Cancer Treatment Potential : The compound has been explored in preclinical studies for its role in inhibiting cancer cell growth. Its ability to selectively inhibit AKR1C3 suggests potential applications in treating castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies .
- Mechanistic Insights : In silico studies have provided insights into the binding interactions between the compound and AKR1C3. The results indicate that modifications to the compound can enhance selectivity and potency by optimizing interactions within the enzyme's binding pocket .
- Pharmacological Applications : Beyond cancer therapy, derivatives of this compound have been studied for their potential as D1 receptor modulators, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUGFCWMQBSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN4C(=NNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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